

# Application Notes and Protocols for ENL YEATS Inhibitor TDI-11055

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## Compound of Interest

Compound Name: *Eleven-Nineteen-Leukemia Protein IN-3*  
Cat. No.: *B12398076*

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## Introduction

The Eleven-Nineteen Leukemia (ENL) protein is an epigenetic reader that has been identified as a critical dependency in certain cancers, particularly Acute Myeloid Leukemia (AML) with MLL rearrangements or NPM1 mutations.[1][2] ENL contains a YEATS domain that recognizes and binds to acetylated and crotonylated lysine residues on histone tails.[3] This interaction is crucial for the recruitment of transcriptional machinery, such as the Super Elongation Complex (SEC), to the promoters of oncogenes, thereby driving their expression and promoting cancer cell proliferation.[1][3]

TDI-11055 is a potent, selective, and orally bioavailable small-molecule inhibitor of the ENL and AF9 YEATS domains.[3][4] It has been developed to overcome the pharmacokinetic limitations of earlier inhibitors, demonstrating efficacy in both in vitro and in vivo models of AML.[3] By competitively binding to the acyl-lysine binding pocket of the ENL YEATS domain, TDI-11055 displaces ENL from chromatin, leading to the suppression of key oncogenic gene expression programs and induction of cancer cell differentiation.[4] These characteristics make TDI-11055 a valuable tool for studying the biological function of ENL and a promising therapeutic candidate.

These application notes provide detailed information on the solubility of TDI-11055 and protocols for its preparation for in vivo studies, designed to aid researchers in the preclinical

evaluation of this compound.

## Data Presentation

**Table 1: Solubility of TDI-11055**

Solvent	Concentration	Remarks
DMSO	100 mg/mL (257.42 mM)	May require sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[5]
DMSO	80 mg/mL (205.94 mM)	Sonication is recommended.[6]

Note: While TDI-11055 is described as having "high solubility" that forecasts sufficient oral absorption, specific quantitative data in aqueous-based formulation vehicles is not readily available in the public domain.[4] The provided in vivo formulation protocol below results in a clear solution, indicating adequate solubility for dosing.

## Experimental Protocols

### Protocol 1: Preparation of TDI-11055 Formulation for Oral Gavage in Mice

This protocol describes the preparation of a TDI-11055 formulation suitable for oral administration in mice, based on the vehicle used in preclinical studies.[4]

Materials:

- TDI-11055 (solid powder)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Kleptose® HPB (hydroxypropyl- $\beta$ -cyclodextrin), sterile
- Sterile water for injection or equivalent
- Sterile conical tubes (15 mL and 50 mL)

- Sterile serological pipettes
- Vortex mixer
- Sonicator (optional, but recommended)
- Analytical balance

Procedure:

- Prepare 10% (w/v) Kleptose HPB Solution:
  - Weigh the required amount of Kleptose® HPB powder. For example, to prepare 10 mL of solution, weigh 1 g of Kleptose® HPB.
  - In a sterile container, add the Kleptose® HPB to the appropriate volume of sterile water (e.g., 9 mL to get a final volume of approximately 10 mL after dissolution).
  - Mix vigorously by vortexing until the Kleptose® HPB is completely dissolved. Gentle warming may aid dissolution, but ensure the solution returns to room temperature before use.
  - Adjust the final volume with sterile water if necessary.
- Prepare TDI-11055 Stock Solution in DMSO:
  - Determine the required concentration of the final dosing solution and the total volume needed. For example, to prepare a 10 mg/mL dosing solution.
  - Calculate the amount of TDI-11055 needed. For 1 mL of a 10 mg/mL final solution, you will need 10 mg of TDI-11055.
  - The final formulation will contain 5% DMSO. Therefore, for every 1 mL of final solution, you will use 50 µL of DMSO.
  - Prepare a concentrated stock of TDI-11055 in DMSO. To minimize the volume of DMSO, create a high-concentration stock. For example, dissolve 200 mg of TDI-11055 in 1 mL of DMSO to get a 200 mg/mL stock.

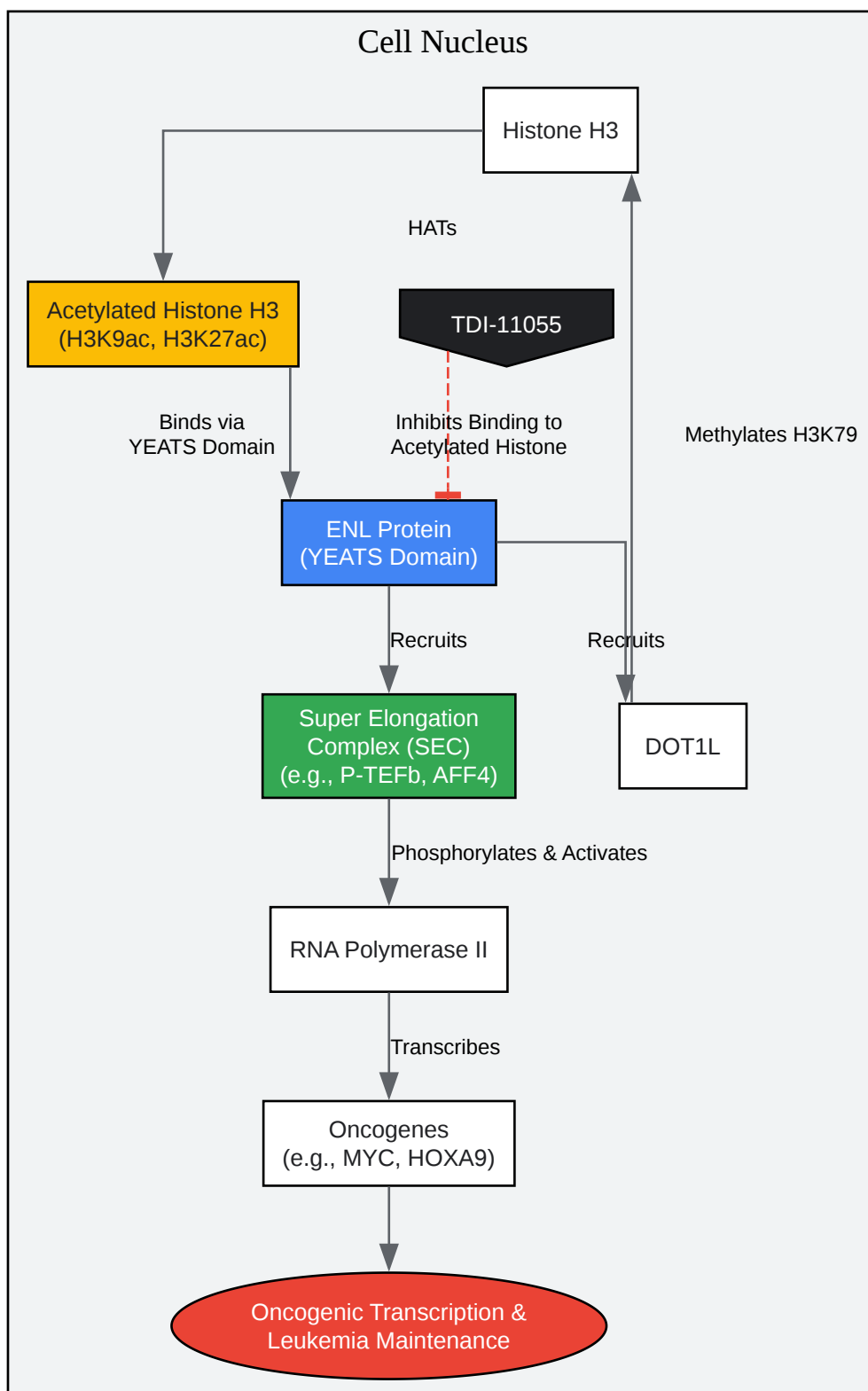
- To prepare this stock, weigh the TDI-11055 and add it to a sterile tube. Add the calculated volume of DMSO.
- Vortex thoroughly until the compound is completely dissolved. If needed, sonicate for short intervals to aid dissolution.
- Prepare the Final Dosing Formulation:
  - This protocol is for a final formulation of 5% DMSO and 95% of 10% (w/v) Kleptose HPB solution.
  - In a sterile conical tube, add the required volume of the 10% Kleptose HPB solution. For a final volume of 1 mL, this would be 950  $\mu$ L.
  - Add the required volume of the TDI-11055 stock solution in DMSO to achieve the desired final concentration. For a 10 mg/mL final solution using a 200 mg/mL stock, you would add 50  $\mu$ L of the stock.
  - Vortex the final solution immediately and thoroughly to ensure homogeneity. The solution should be clear.
  - Prepare the formulation fresh on the day of dosing.

Example Calculation for a 10 mL Dosing Solution at 20 mg/mL:

- Total TDI-11055 needed:  $10 \text{ mL} \times 20 \text{ mg/mL} = 200 \text{ mg}$
- Volume of DMSO (5%):  $10 \text{ mL} \times 0.05 = 0.5 \text{ mL}$
- Volume of 10% Kleptose HPB (95%):  $10 \text{ mL} \times 0.95 = 9.5 \text{ mL}$
- Procedure:
  - Prepare at least 10 mL of 10% (w/v) Kleptose HPB in sterile water.
  - Dissolve 200 mg of TDI-11055 in 0.5 mL of DMSO.
  - Add the 0.5 mL of TDI-11055/DMSO solution to 9.5 mL of the 10% Kleptose HPB solution.

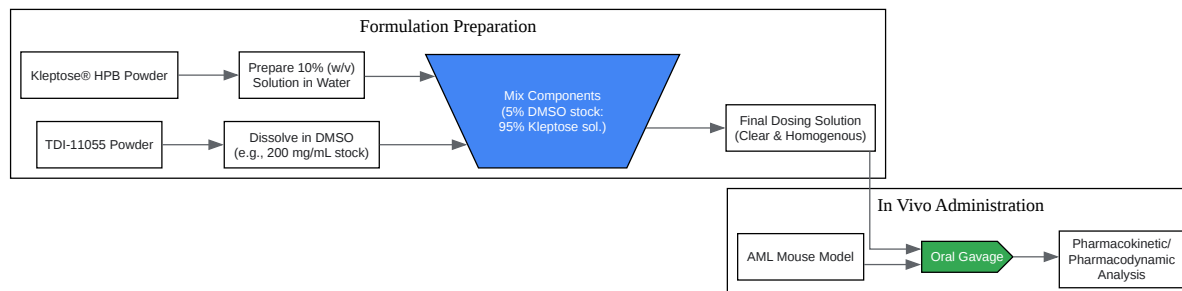
- Vortex until clear and homogenous.

## Signaling Pathway and Experimental Workflow Visualization



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Caption: ENL YEATS Domain Signaling Pathway in AML.



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Caption: Experimental Workflow for In Vivo Formulation Preparation.

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